molecular formula C10H6FNO2 B8265265 4-Fluoroisoquinoline-6-carboxylic acid

4-Fluoroisoquinoline-6-carboxylic acid

Cat. No.: B8265265
M. Wt: 191.16 g/mol
InChI Key: RQBBLOQMVYBJJD-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline-6-carboxylic acid is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound Isoquinolines are known for their presence in various natural alkaloids and their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using the Balz-Schiemann reaction, where diazonium intermediates derived from aminoisoquinolines are treated with sodium nitrite and fluoroboric acid . Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods: Industrial production of fluorinated isoquinolines often involves large-scale reactions using similar synthetic routes. The use of catalytic processes and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boron reagents are typically employed.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can have enhanced biological or material properties.

Mechanism of Action

The mechanism of action of 4-fluoroisoquinoline-6-carboxylic acid and its derivatives involves interactions with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and specificity. This can result in the inhibition of enzymes or receptors, disrupting biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Fluoroisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industry.

Properties

IUPAC Name

4-fluoroisoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBBLOQMVYBJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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